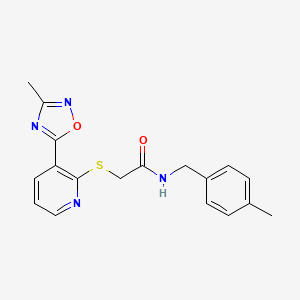

2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

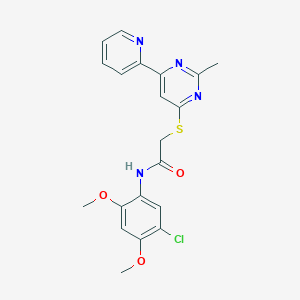

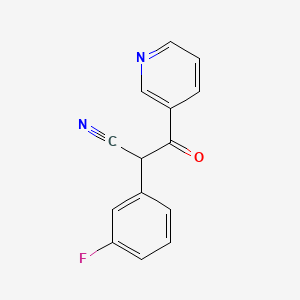

The compound “2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The imidazole ring is substituted with an ethyl group and a methoxyphenyl group. The molecule also contains a thioether linkage and a phenylacetamide moiety .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The imidazole ring is a planar, aromatic ring, which contributes to the stability of the molecule. The methoxyphenyl and ethyl groups attached to the imidazole ring would add steric bulk and could influence the reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring, the thioether linkage, and the acetamide moiety. The imidazole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions . The thioether linkage might be susceptible to oxidation, and the acetamide moiety could participate in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide moiety and the aromatic imidazole and phenyl rings could influence its solubility properties . The exact properties would need to be determined experimentally .Scientific Research Applications

Anticonvulsant Activity

One of the notable applications of this compound is in the realm of anticonvulsant activities. A study by Aktürk et al. (2002) reported the synthesis of omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, including compounds structurally similar to our compound of interest. Their research demonstrated significant anticonvulsant activity against seizures induced by maximal electroshock (MES), identifying these derivatives as potential anticonvulsant agents (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Glutaminase Inhibition

Shukla et al. (2012) explored the potential of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are structurally related to the compound , as glutaminase inhibitors. These inhibitors, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, demonstrated potency against certain human lymphoma B cells and in a mouse xenograft model (Shukla et al., 2012).

Thromboxane Synthase Inhibition

Research by Manley et al. (1987) on analogues of 4-[[2-(1H-imidazol-1-yl)-1-[[(4-methoxyphenyl)methoxy]methyl] ethoxy]methyl]benzoic acid, which shares a similar imidazole core with our compound, revealed significant inhibition of thromboxane synthase. This property indicates potential therapeutic application in conditions where thromboxane synthase inhibition is beneficial (Manley et al., 1987).

Antimicrobial and Anticancer Activities

The imidazole nitrogen-containing heterocyclic ring, a key component of the compound, has been found to possess extensive biological activities such as antimicrobial and anticancer activities. This was demonstrated in a study by Ramanathan (2017), who synthesized and characterized similar imidazole-containing compounds (Ramanathan, 2017).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action. If this compound is intended to be a drug or a biologically active molecule, its mechanism of action would depend on its interactions with biological macromolecules .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[1-ethyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-3-23-18(15-9-11-17(25-2)12-10-15)13-21-20(23)26-14-19(24)22-16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVWKGNRPDSCPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2552766.png)

![Ethyl 2-(4-(5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamido)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2552769.png)

![3-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2552770.png)

![2-((3-fluorobenzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2552779.png)

![N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2552783.png)